![molecular formula C12H14N2O3S B2550074 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile CAS No. 872108-14-0](/img/structure/B2550074.png)
2-[(Morpholine-4-sulfonyl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
Morpholine derivatives have been examined for their roles in antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. These studies help elucidate the reaction pathways that underlie antioxidant capacity, showing that some antioxidants can form coupling adducts with radical cations, a process that might be specific to certain antioxidants and undergo further oxidative degradation. This insight is crucial for understanding the comprehensive application of such assays and the specificity and relevance of oxidation products in antioxidant research (Ilyasov et al., 2020).
Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives, including those with sulfonylmethyl benzonitrile groups, are recognized for their broad spectrum of pharmacological profiles. These compounds have been designed and synthesized for diverse pharmacological activities, emphasizing the critical role of the morpholine ring in medicinal chemistry. This area of research covers a wide range of potential therapeutic applications, from anti-cancer to antibacterial effects, highlighting the importance of morpholine derivatives in developing new drugs (Asif & Imran, 2019).
Enzyme Inhibition for Drug Development
The sulfonylmethyl benzonitrile group, related to morpholine structures, has been explored in the context of enzyme inhibition, which is a critical aspect of drug development. Specific sulfonamide inhibitors, including those with morpholine derivatives, are studied for their potential in treating various diseases by inhibiting critical enzymatic pathways. This research provides a foundation for developing novel therapeutic agents that target specific enzymes implicated in disease processes, such as carbonic anhydrase inhibitors for managing conditions like glaucoma and diuretics (Carta & Supuran, 2013).
Role in Antioxidant Activity Assays
Morpholine derivatives are also significant in studies focusing on determining antioxidant activity. The development and validation of various assays to assess antioxidant capacity highlight the role of these compounds in scientific research aimed at understanding how antioxidants can mitigate oxidative stress. This area of study is pivotal in food engineering, medicine, and pharmacy, providing insights into the mechanisms and efficacy of antioxidants in different systems (Munteanu & Apetrei, 2021).
Molecular Mechanisms in Toxicology and Pharmacology
Investigations into the molecular mechanisms underlying the toxicological and pharmacological effects of substances, including morpholine derivatives, are crucial for understanding their impact on human health and the environment. Such studies involve examining the actions of drugs on cerebral neurotransmitter systems, revealing how morpholine-based compounds may affect dopaminergic, serotonergic, and cholinergic neurons. This research is vital for assessing the safety and efficacy of these compounds in therapeutic applications (Gudelsky & Yamamoto, 2008).
特性
IUPAC Name |
2-(morpholin-4-ylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14/h1-4H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFVUSNAFIZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)
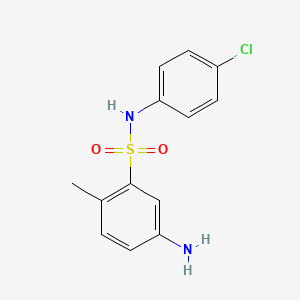
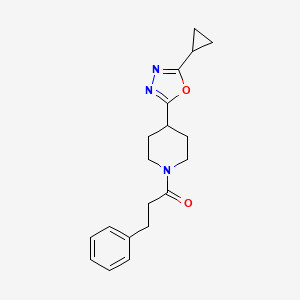
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)
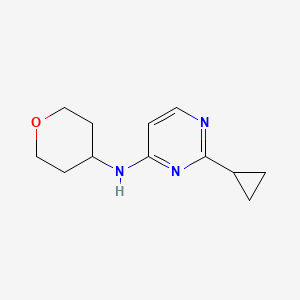
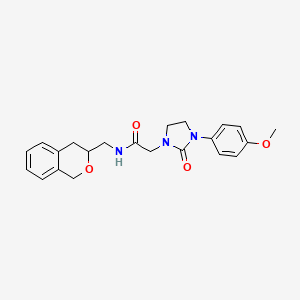
![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)
![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)
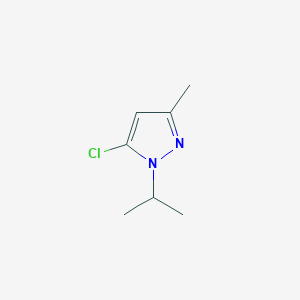
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)
